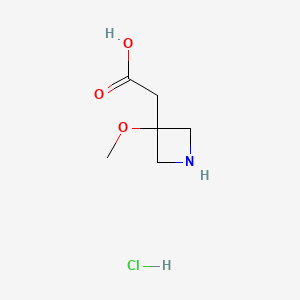
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride typically involves the reaction of 3-methoxyazetidine with acetic acid under acidic conditions to form the hydrochloride salt . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or amines (e.g., methylamine) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyazetidin-3-yl)acetic acid hydrochloride.
Reduction: Formation of 2-(3-Methoxyazetidin-3-yl)ethanol hydrochloride.
Substitution: Formation of 2-(3-Haloazetidin-3-yl)acetic acid hydrochloride or 2-(3-Aminoazetidin-3-yl)acetic acid hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyazetidine hydrochloride: A closely related compound with similar structural features.
2-(3-Hydroxyazetidin-3-yl)acetic acid hydrochloride: An oxidation product of the compound.
2-(3-Aminoazetidin-3-yl)acetic acid hydrochloride: A substitution product of the compound.
Uniqueness
2-(3-Methoxyazetidin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its methoxy group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H12ClNO3 |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
2-(3-methoxyazetidin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(2-5(8)9)3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |
InChI-Schlüssel |
VEWIMFYRKKEJSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CNC1)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



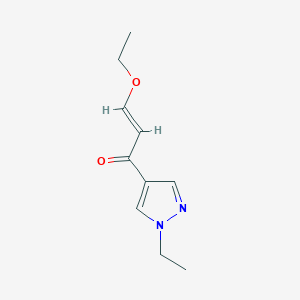

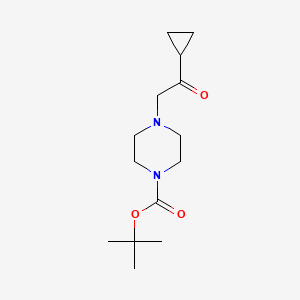
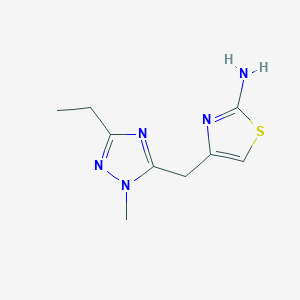

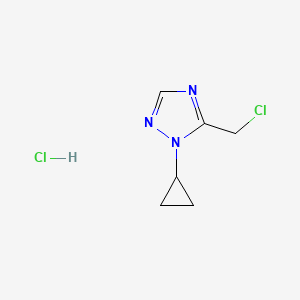
![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)

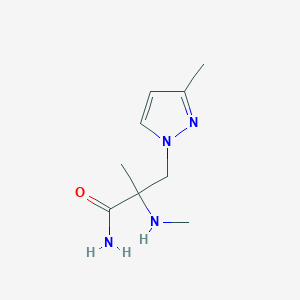
![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)
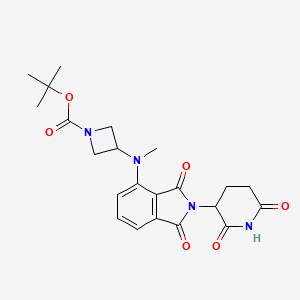
![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
